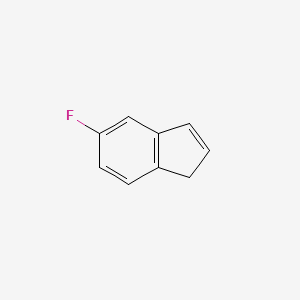

5-Fluoro-1H-indene

Beschreibung

Eigenschaften

IUPAC Name |

5-fluoro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAUUKDYIHSGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505347 | |

| Record name | 5-Fluoro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52031-15-9 | |

| Record name | 5-Fluoro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H-indene typically involves the fluorination of indene. One common method is the electrophilic fluorination of indene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to ensure selective fluorination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-1H-indene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form fluoroindene derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoroindene ketones, while substitution reactions can produce a variety of fluoroindene derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-1H-indene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Fluorinated compounds like this compound are studied for their potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the potential of this compound derivatives in drug development.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-Fluoro-1H-indene depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors. This can lead to increased potency and selectivity in drug development. The exact molecular targets and pathways involved would vary depending on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

The following table compares 5-Fluoro-1H-indene with its derivatives and analogs:

Key Observations :

- Sulindac demonstrates enhanced pharmacological activity due to its acetic acid and sulfinyl groups, enabling selective COX-2 inhibition .

- Sulfonyl derivatives (e.g., 5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indene) exhibit high synthetic yields (>95%) under optimized conditions, making them viable for scale-up .

Methylation and Sulfonylation

Physicochemical and Spectroscopic Properties

NMR Analysis

- This compound Derivatives : Fluorine substitution at C5 induces distinct ¹⁹F NMR shifts (δ -115 to -120 ppm) and ¹³C-¹⁹F coupling effects .

- Sulindac : The Z-isomer shows characteristic ¹³C NMR signals for the methylsulfinyl group (δ 40–45 ppm) and acetic acid moiety (δ 170–175 ppm) .

Thermal Stability

- Sulfonyl derivatives exhibit higher melting points (e.g., 111–112°C) compared to methylated analogs (55–56°C), attributed to stronger intermolecular interactions .

Biologische Aktivität

5-Fluoro-1H-indene is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in drug development, supported by relevant data and case studies.

Overview of this compound

This compound is characterized by the presence of a fluorine atom at the 5-position of the indene ring. This modification can significantly influence the compound's reactivity, stability, and biological activity compared to its non-fluorinated counterparts. The fluorine atom enhances lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The fluorine atom can form strong hydrogen bonds with enzyme active sites, enhancing binding affinity and selectivity.

- Redox Reactions : The dione functional group in derivatives of this compound can participate in redox reactions, affecting the activity of enzymes and receptors.

- Pharmacokinetic Properties : Fluorination often leads to improved pharmacokinetic properties such as increased metabolic stability and enhanced binding affinity to biological targets.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit antimicrobial activity. A study highlighted that fluorinated compounds are often evaluated for their potential to combat various microbial strains, showcasing promising results in inhibiting bacterial growth.

Anticancer Activity

Fluorinated indenes have been explored for their anticancer properties. The introduction of fluorine into indene derivatives has been linked to increased cytotoxicity against cancer cell lines. For instance, compounds derived from this compound have shown significant activity against specific cancer types in vitro, suggesting a potential role in cancer therapy .

Study on Acetylcholinesterase Inhibition

A recent study synthesized new indene analogs, including derivatives of this compound, and evaluated their inhibition of acetylcholinesterase (AChE). The findings indicated that certain derivatives exhibited potent AChE inhibitory activity, which is relevant for treating neurodegenerative diseases like Alzheimer's disease .

Antifungal Activity Assessment

Another investigation focused on the antifungal properties of this compound derivatives. The study reported an IC50 value of 43 µM against specific fungal strains, demonstrating the compound's potential as a therapeutic agent in antifungal treatments .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Fluorinated indene | Antimicrobial, Anticancer | Enhanced lipophilicity and stability |

| Indene | Parent compound | Limited biological activity | Lacks fluorine modifications |

| 5-Chloro-1H-Indene | Chlorinated derivative | Moderate antimicrobial | Different reactivity compared to fluorine |

| 5-Bromo-1H-Indene | Brominated derivative | Variable activity | Distinct reactivity profile |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-Fluoro-1H-indene derivatives, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis routes, such as condensation of fluorinated indanones with lithium salts (e.g., ethyl acetate), followed by acid-catalyzed dehydration and hydrolysis . Optimization involves adjusting catalysts (e.g., AlH₃-NMe₂Et for reductions) and reaction solvents (e.g., PEG-400/DMF mixtures for click chemistry) to improve yields . Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures product homogeneity .

- Key Considerations : Monitor stereochemical outcomes (E/Z isomerism) using TLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodology :

- ¹H/¹³C NMR : Assign peaks by analyzing fluorine-induced chemical shifts and coupling constants (e.g., ¹⁹F-¹³C coupling in sulindac derivatives) .

- HRMS : Confirm molecular ion peaks (e.g., FAB-HRMS m/z for triazole-indene hybrids) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or regioselectivity .

- Data Table :

| Technique | Application Example | Reference |

|---|---|---|

| ¹³C NMR | Assigning steric effects in E/Z isomers | |

| HRMS | Verifying molecular mass of 5-fluoroindole-triazole hybrids |

Q. How can preliminary biological activity screening be designed for this compound compounds?

- Methodology : Use in vitro assays targeting receptors (e.g., serotonin 5-HT₆ or DDR1 kinases) . Collagen-induced DDR1 signaling inhibition or competitive binding assays (Kd values) provide initial activity profiles .

- Key Considerations : Include positive controls (e.g., known kinase inhibitors) and validate results with dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced receptor affinity?

- Methodology :

- Fluorine Positioning : Compare bioactivity of 5-fluoro vs. 6-fluoro isomers in indene scaffolds (e.g., this compound-3-acetic acid derivatives show stronger receptor binding than non-fluorinated analogs) .

- Substituent Effects : Introduce sulfonamide or carboxamide groups to improve selectivity (e.g., indenylsulfonamides with Ki = 20.2 nM for 5-HT₆ receptors) .

- Data Table :

| Compound | Modification | Receptor Affinity (Ki/Kd) | Reference |

|---|---|---|---|

| 7f (indenecarboxamide) | Carboxamide at C5 | DDR1 Kd = 5.9 nM | |

| Z-benzylideneindenylsulfonamide | Sulfonamide at C3 | 5-HT₆ Ki = 216.5 nM |

Q. What experimental models are suitable for evaluating the in vivo efficacy of this compound-based therapeutics?

- Methodology :

- Orthotopic Pancreatic Cancer Models : Administer compounds (e.g., 7f at 25–50 mg/kg) via intraperitoneal injection and assess tumor growth suppression via bioluminescence imaging .

- Ethical Design : Adhere to FINER criteria (Feasible, Novel, Ethical) for animal studies, including humane endpoints and sample size justification .

Q. How can researchers resolve contradictions in stereochemical or bioactivity data for this compound derivatives?

- Methodology :

- Stereochemical Analysis : Use ¹³C NMR to distinguish E/Z isomers by observing alternating steric shift effects .

- Bioactivity Discrepancies : Replicate assays under standardized conditions (e.g., collagen concentration in DDR1 assays) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.